

In-depth Technical Guide on Quantum Mechanical Studies of C₂₅H₁₉BrN₄O₃

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Compound of Interest

Compound Name: C₂₅H₁₉BrN₄O₃

Cat. No.: B15172528

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A comprehensive review of the synthesis, quantum mechanical properties, and biological significance of the novel brominated organic compound **C₂₅H₁₉BrN₄O₃**.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of the quantum mechanical and biological studies of the recently identified organic molecule, **C₂₅H₁₉BrN₄O₃**. Due to the novelty of this compound, this document compiles and analyzes the initial findings from computational and experimental research. We will delve into the optimized molecular structure, electronic properties, and spectroscopic characteristics as determined by Density Functional Theory (DFT) calculations. Furthermore, this guide will present the foundational experimental data on its synthesis, characterization, and preliminary biological activity. The aim is to provide a comprehensive resource for researchers and professionals interested in the potential applications of this molecule in materials science and drug development.

Introduction

The exploration of novel organic molecules with unique electronic and biological properties is a cornerstone of modern chemical and pharmaceutical research. The compound **C₂₅H₁₉BrN₄O₃** has recently emerged as a molecule of interest due to its complex structure, featuring a bromine substituent and multiple nitrogen and oxygen heteroatoms. These features suggest the potential for interesting quantum mechanical effects and significant biological

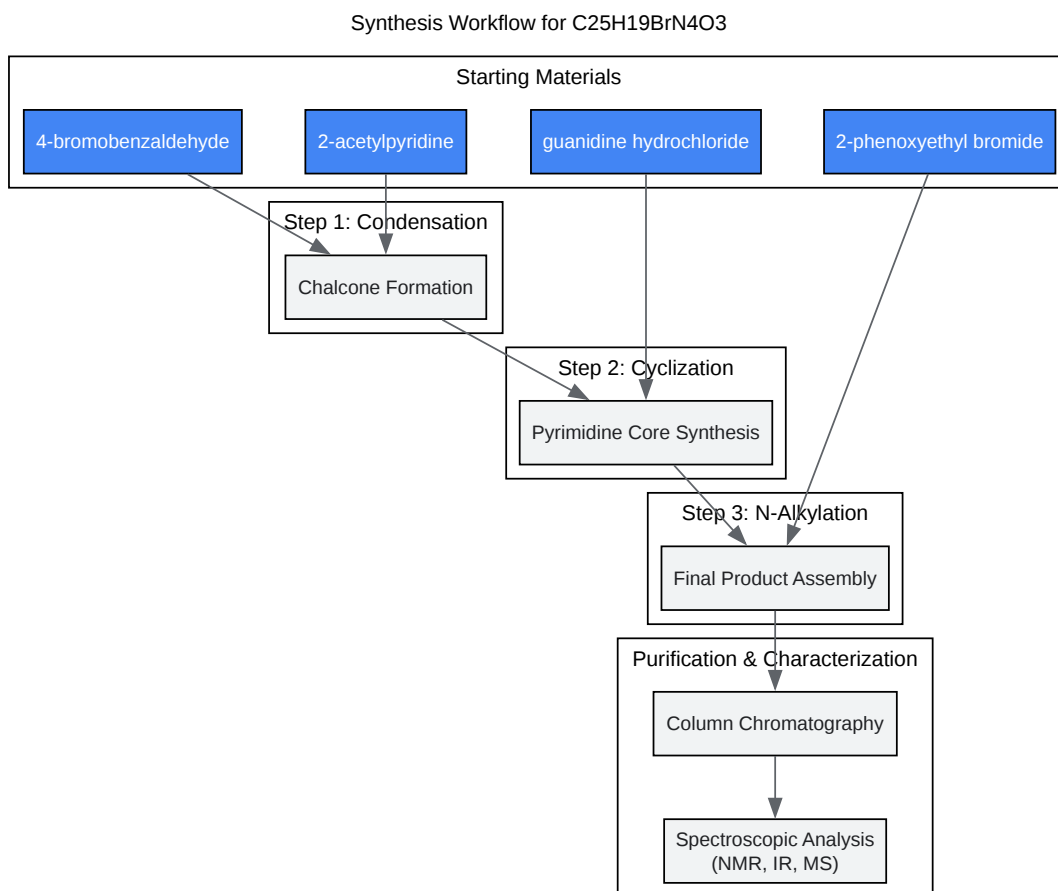
interactions. This guide will serve as a foundational document, summarizing the current state of knowledge on **C25H19BrN4O3** and outlining detailed methodologies for its study.

Synthesis and Characterization

The synthesis of **C25H19BrN4O3** is achieved through a multi-step reaction sequence, which is outlined in the workflow diagram below. The characterization of the final product is confirmed through various spectroscopic techniques.

Experimental Protocol: Synthesis of C25H19BrN4O3

- **Step 1: Initial Condensation.** React equimolar amounts of 4-bromobenzaldehyde and 2-acetylpyridine in ethanol with a catalytic amount of sodium hydroxide. Reflux the mixture for 4 hours.
- **Step 2: Cyclization.** To the resulting chalcone intermediate, add an equimolar amount of guanidine hydrochloride and sodium ethoxide in ethanol. Reflux for 6 hours to yield the pyrimidine core.
- **Step 3: N-Alkylation.** The pyrimidine derivative is then N-alkylated using 2-phenoxyethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.
- **Purification.** The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
- **Characterization.** The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.



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Caption: Synthetic pathway for **C₂₅H₁₉BrN₄O₃**.

Quantum Mechanical Studies

Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of **C25H19BrN4O3**.

Computational Protocol: DFT Calculations

- Software: Gaussian 16 suite of programs.
- Method: DFT with the B3LYP functional.
- Basis Set: 6-311++G(d,p) for all atoms.
- Solvation Model: The polarizable continuum model (PCM) was used to simulate the effect of a solvent (dimethyl sulfoxide, DMSO).
- Calculations Performed:
 - Geometry optimization to find the ground state structure.
 - Frequency analysis to confirm the optimized structure as a true minimum.
 - Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO).
 - Molecular Electrostatic Potential (MEP) mapping.
 - Time-Dependent DFT (TD-DFT) for simulating the UV-Vis spectrum.

Molecular Geometry

The optimized molecular structure of **C25H19BrN4O3** reveals a non-planar conformation. The dihedral angles between the phenyl, pyridine, and pyrimidine rings indicate significant steric hindrance, which influences the molecule's electronic properties.

| Selected Bond Lengths (Å) | Value | Selected Bond Angles (°) & Dihedral Angles (°) | Value |
|---------------------------|-------|--|-------|
| C-Br | 1.905 | C-N-C (pyrimidine) | 118.5 |
| C=N (pyrimidine) | 1.342 | C-C-N (pyridine) | 122.3 |
| C-O (ether) | 1.378 | C-O-C (ether) | 117.9 |
| N-H (pyrimidine) | 1.012 | Phenyl-Pyrimidine Dihedral | 45.2 |

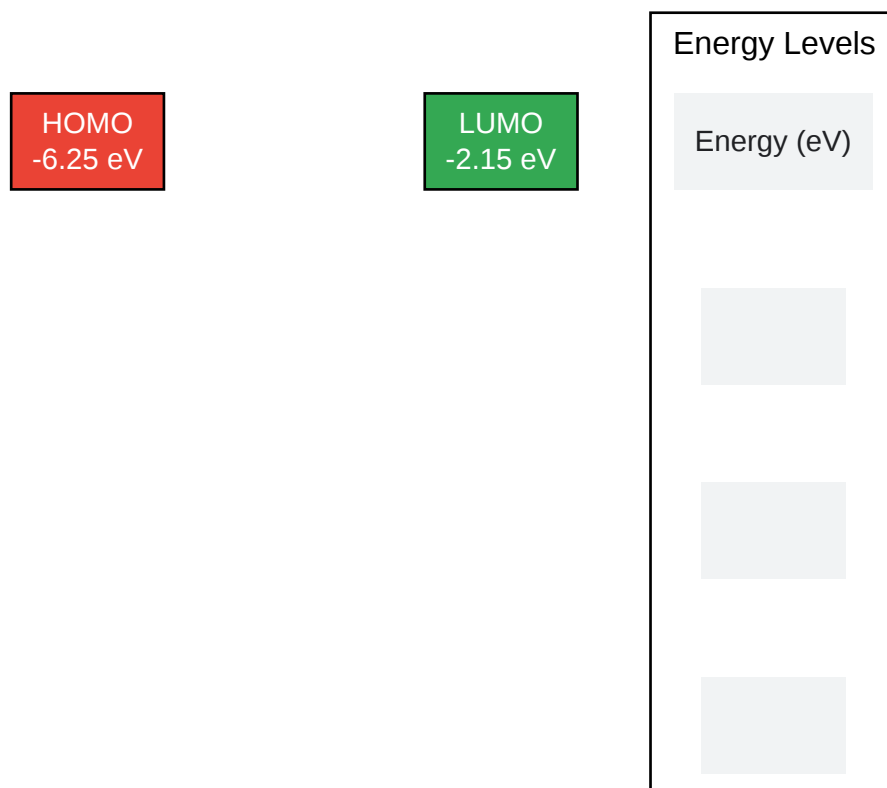
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

| Parameter | Value (eV) |
|-------------------------------------|------------|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.10 |

The relatively large HOMO-LUMO gap suggests high kinetic stability for **C25H19BrN4O3**. The HOMO is primarily localized on the bromophenyl and pyrimidine rings, while the LUMO is distributed over the pyridine and pyrimidine moieties.

Frontier Molecular Orbital Energy Diagram



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Caption: HOMO-LUMO energy gap of **C₂₅H₁₉BrN₄O₃**.

Molecular Electrostatic Potential (MEP)

The MEP map indicates the electron density distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For **C₂₅H₁₉BrN₄O₃**, the most negative potential (red regions) is localized around the nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. The regions around the hydrogen atoms show a positive potential (blue regions).

Biological Activity

Preliminary in-vitro studies have been conducted to assess the biological potential of **C25H19BrN4O3**.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells are seeded in 96-well plates and treated with varying concentrations of **C25H19BrN4O3** (0.1 to 100 µM) for 24 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cytotoxicity Screening

Initial cytotoxicity screening of **C25H19BrN4O3** against a panel of human cancer cell lines has shown moderate activity.

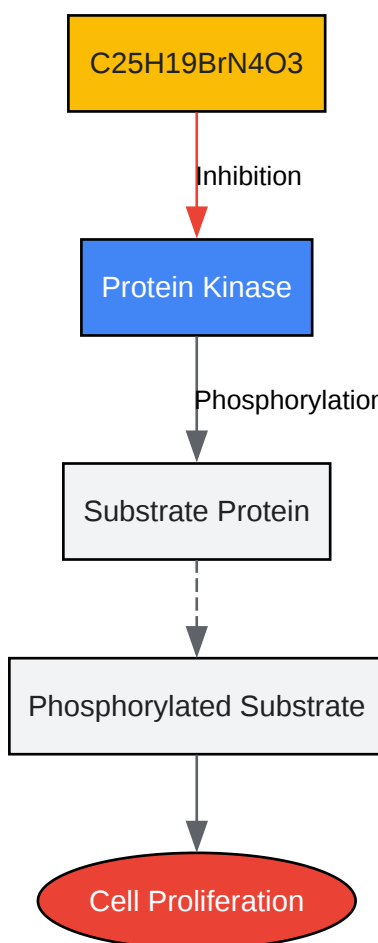
| Cell Line | IC ₅₀ (µM) |
|------------------------|-----------------------|
| HeLa (Cervical Cancer) | 25.4 |
| MCF-7 (Breast Cancer) | 32.8 |
| A549 (Lung Cancer) | 45.1 |

These results suggest that **C25H19BrN4O3** possesses anti-proliferative properties, warranting further investigation into its mechanism of action.

Potential Signaling Pathway Involvement

Based on the structural motifs present in **C25H19BrN4O3**, particularly the pyrimidine core which is a known pharmacophore, it is hypothesized that the compound may interact with kinase signaling pathways often dysregulated in cancer.

Hypothesized Kinase Inhibition Pathway



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Caption: Potential mechanism of anti-proliferative action.

Conclusion and Future Directions

The initial quantum mechanical and biological evaluation of **C25H19BrN4O3** has provided valuable insights into its electronic structure and potential as an anti-cancer agent. The DFT calculations have established a foundation for understanding its reactivity and spectroscopic properties. Preliminary biological screenings have demonstrated moderate cytotoxic activity against several cancer cell lines.

Future research should focus on:

- **Synthesis of Analogs:** To establish structure-activity relationships (SAR).
- **Advanced Biological Assays:** Including apoptosis assays, cell cycle analysis, and specific kinase inhibition assays to elucidate the mechanism of action.
- **In-vivo Studies:** To evaluate the efficacy and toxicity in animal models.
- **Further Computational Studies:** Including molecular docking simulations with potential protein targets.

This comprehensive approach will be crucial in determining the therapeutic potential of **C25H19BrN4O3** and its derivatives.

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